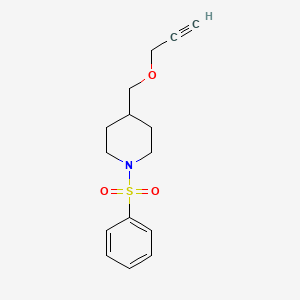
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the phenylsulfonyl and prop-2-yn-1-yloxy)methyl groups attached at the 1 and 4 positions, respectively. The presence of the triple bond in the prop-2-yn-1-yloxy)methyl group could introduce some interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the alkyne in the prop-2-yn-1-yloxy)methyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Receptor Agonism
- Benzamide derivatives with polar substituents, including phenylsulfonyl groups, have been synthesized and show promise as prokinetic agents due to their selective agonism of the 5-HT4 receptor. These compounds, including phenylsulfonyl derivatives, demonstrate potential in accelerating gastric emptying and increasing defecation frequency, indicating their applicability in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Synthesis and Chemical Reactions
- The compound has been used as an intermediate in nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating its utility in organic synthesis. This process involves transformations such as alkylation, sulfonation, and cyclization, showcasing the compound's versatility in chemical reactions (Arnold, Overman, Sharp, & Witschel, 2003).
Treatment of CNS Disorders
- N-Alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which include compounds similar to 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine, have been identified as potent antagonists at the 5-HT7 receptor. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, suggesting their potential in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
- Piperidine derivatives, including those with a benzhydryl-sulfonyl group, have been synthesized and evaluated for antimicrobial activity. This research indicates their potential in combating bacterial and fungal pathogens affecting tomato plants, suggesting broader applications in agricultural and pharmaceutical fields (Vinaya et al., 2009).
Enzyme Inhibition
- Newly synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests their potential as therapeutic agents for conditions like Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWHZYNUZHBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

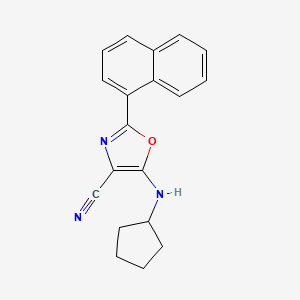
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)
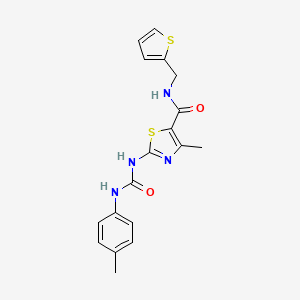
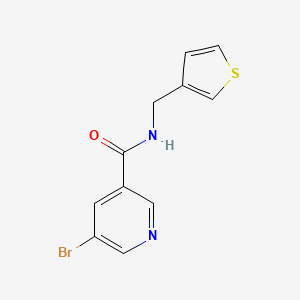
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)
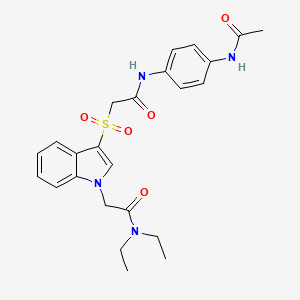
![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)
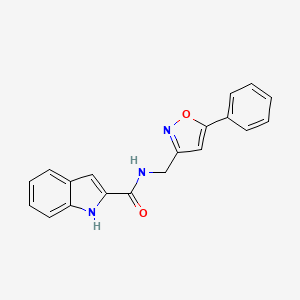
![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)
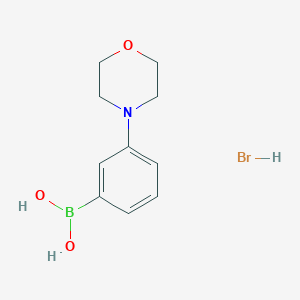
![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)